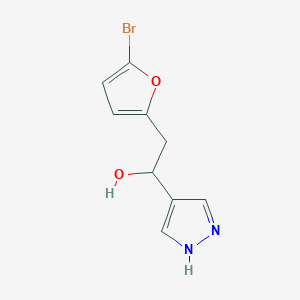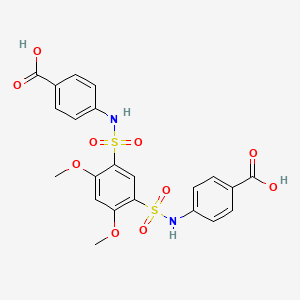
4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple functional groups such as carboxyl, sulfonamide, and methoxy groups. This compound is often used in scientific research due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfamoylbenzoic acid: This compound shares the sulfonamide and carboxyl functional groups but lacks the methoxy groups present in 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID.
Benzenesulfonamide: Another related compound, which is simpler in structure and lacks the additional functional groups found in the target compound.
Uniqueness
The uniqueness of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.
Propriétés
Formule moléculaire |
C22H20N2O10S2 |
|---|---|
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
4-[[5-[(4-carboxyphenyl)sulfamoyl]-2,4-dimethoxyphenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C22H20N2O10S2/c1-33-17-11-18(34-2)20(36(31,32)24-16-9-5-14(6-10-16)22(27)28)12-19(17)35(29,30)23-15-7-3-13(4-8-15)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |
Clé InChI |
CSEWGNILBDVHHT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






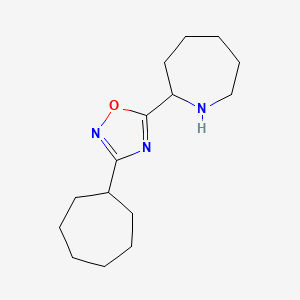
![4-Bromobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13065069.png)

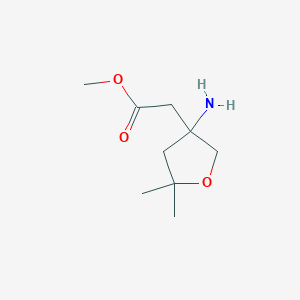



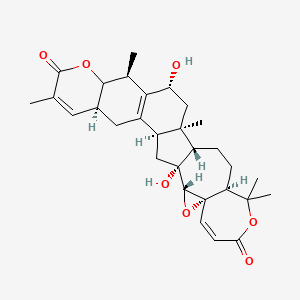
![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
